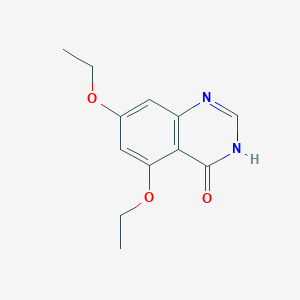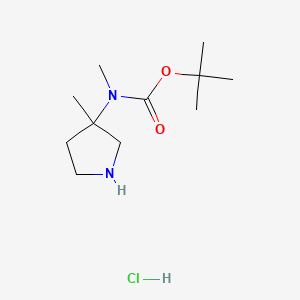![molecular formula C17H34B2O4 B13919733 2,2'-(2,2-Dimethylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B13919733.png)
2,2'-(2,2-Dimethylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(2,2-Dimethylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] is a boron-containing compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound’s structure features two boronate ester groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,2-Dimethylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] typically involves the reaction of pinacol with boron-containing reagents. One common method is the reaction of pinacol with boron trichloride (BCl3) or boron tribromide (BBr3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the formation of unwanted by-products .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(2,2-Dimethylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] undergoes various types of chemical reactions, including:
Borylation: The compound can be used in borylation reactions to introduce boronate ester groups into organic molecules.
Hydroboration: It can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron compounds.
Coupling Reactions: The compound is also used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation and coupling reactions.
Copper Catalysts: Also used in borylation reactions.
Transition Metal Catalysts: Employed in hydroboration reactions.
Major Products
The major products formed from these reactions include various organoboron compounds, which are valuable intermediates in organic synthesis and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
2,2’-(2,2-Dimethylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] has numerous applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the development of boron-containing drugs and drug intermediates.
Materials Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Wirkmechanismus
The compound exerts its effects through the formation of boron-oxygen bonds, which are highly reactive and can participate in various chemical transformations. The boronate ester groups in the compound can interact with other molecules, facilitating the formation of new chemical bonds. The specific molecular targets and pathways involved depend on the type of reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(3-Phenylpropane-1,1-diyl)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]: Similar structure but with a phenylpropane group instead of a dimethylpropylidene group.
2,2’-(3,8-diisopropylpyrene-1,6-diyl)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]: Contains a pyrene group, offering different reactivity and applications.
1,3,2-Dioxaborolane, 2,2’-(9,10-anthracenediyldi-4,1-phenylene)bis[4,4,5,5-tetramethyl-: Features an anthracene group, providing unique properties for specific applications.
Uniqueness
2,2’-(2,2-Dimethylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] is unique due to its stability and versatility in various chemical reactions. Its structure allows for efficient formation of boron-oxygen bonds, making it a valuable reagent in organic synthesis and other applications .
Eigenschaften
Molekularformel |
C17H34B2O4 |
|---|---|
Molekulargewicht |
324.1 g/mol |
IUPAC-Name |
2-[2,2-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H34B2O4/c1-13(2,3)12(18-20-14(4,5)15(6,7)21-18)19-22-16(8,9)17(10,11)23-19/h12H,1-11H3 |
InChI-Schlüssel |
VCFDNEQFXHGEQX-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


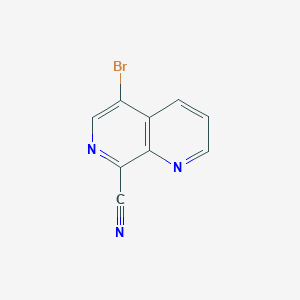
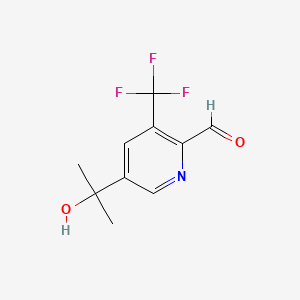
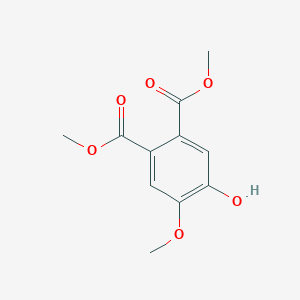

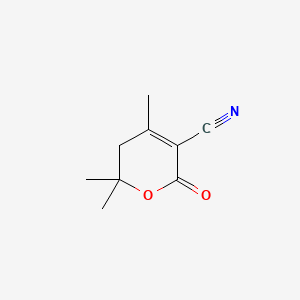
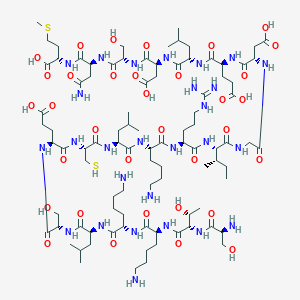


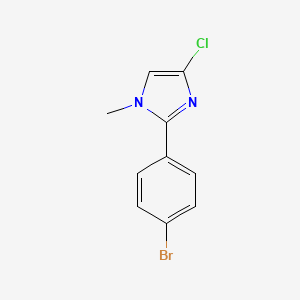
![2,2,2-Trifluoro-N-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiazol-2-yl]-acetamide](/img/structure/B13919715.png)
